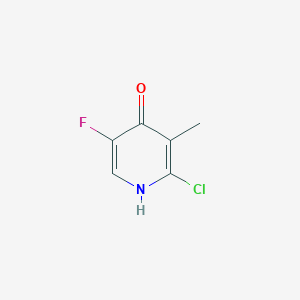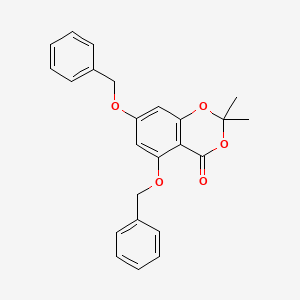
2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one is an organic compound that belongs to the class of benzodioxins These compounds are characterized by a dioxin ring fused to a benzene ring, with various substituents attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenylmethoxy Groups: The phenylmethoxy groups can be introduced via nucleophilic substitution reactions using phenylmethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The phenylmethoxy groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-benzodioxin-4-one: Lacks the phenylmethoxy groups, which may affect its reactivity and applications.
5,7-Diphenyl-1,3-benzodioxin-4-one: Contains phenyl groups instead of phenylmethoxy groups, potentially altering its chemical properties.
Uniqueness
2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one is unique due to the presence of both dimethyl and phenylmethoxy groups, which may confer specific reactivity and properties not found in similar compounds. This uniqueness can make it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H22O5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2,2-dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C24H22O5/c1-24(2)28-21-14-19(26-15-17-9-5-3-6-10-17)13-20(22(21)23(25)29-24)27-16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 |
InChI Key |
SZJULAPTZSLDJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



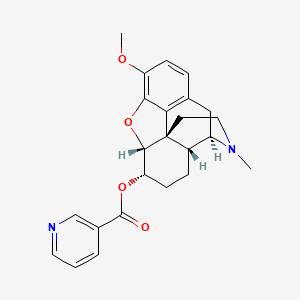
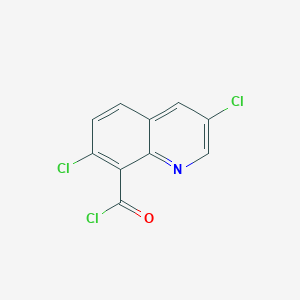
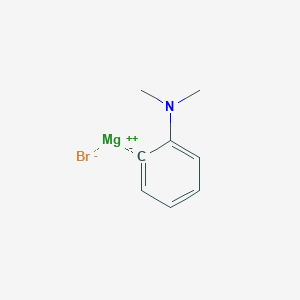
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
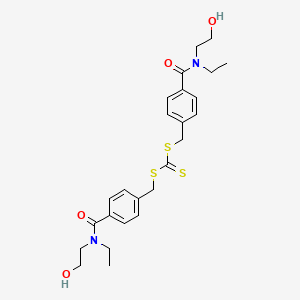

![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)
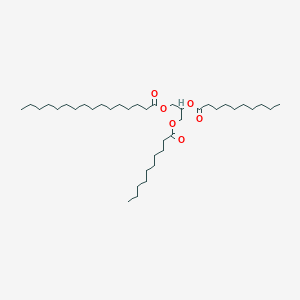
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
